molecular formula C7H4Cl2N2 B109996 6-Amino-2,3-dichlorobenzonitrile CAS No. 147249-41-0

6-Amino-2,3-dichlorobenzonitrile

Cat. No. B109996
CAS RN: 147249-41-0
M. Wt: 187.02 g/mol
InChI Key: RYMBKSPMCKFIGN-UHFFFAOYSA-N
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Description

6-Amino-2,3-dichlorobenzonitrile is a chemical compound with the CAS Number 147249-41-0 . It has a molecular weight of 187.03 and is also known by the synonym 2-Cyano-3,4-dichloroaniline .


Synthesis Analysis

A novel approach to synthesize dichlorobenzonitriles, including 6-Amino-2,3-dichlorobenzonitrile, involves the ammoxidation of dichlorotoluenes . This method is economical and environmentally friendly, producing high yields at lower reaction temperatures compared to other methods . The products were confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .


Molecular Structure Analysis

The IUPAC name for 6-Amino-2,3-dichlorobenzonitrile is 6-amino-2,3-dichlorobenzonitrile . Its InChI code is 1S/C7H4Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2 .


Chemical Reactions Analysis

Dichlorobenzonitriles, including 6-Amino-2,3-dichlorobenzonitrile, are important organic intermediates for the production of many fine chemicals . They can be prepared via various routes, including the traditional Sandmeyer reaction, cyanidation of halogenated aromatics, reaction of aromatic aldehyde or carboxylic acid with amino compounds, dehydration of amide or aldoxime, and catalytic ammoxidation of benzyl alcohols or methyl aromatics .


Physical And Chemical Properties Analysis

6-Amino-2,3-dichlorobenzonitrile is a solid at ambient temperature . It has a boiling point of 141-144 degrees Celsius .

Scientific Research Applications

Synthesis of Organic Intermediates

6-Amino-2,3-dichlorobenzonitrile: is a valuable intermediate in organic synthesis. Its dichloro and amino groups make it a versatile precursor for various organic compounds. For instance, it can undergo further chlorination, nitration, or sulfonation, leading to the production of compounds used in dyes, pharmaceuticals, and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, 6-Amino-2,3-dichlorobenzonitrile serves as a building block for the synthesis of medicinal compounds. It’s particularly useful in creating molecules with potential antibacterial and anti-inflammatory properties due to its ability to easily link with other pharmacophores .

Agrochemical Development

The compound is also instrumental in developing agrochemicals. Its structure is conducive to forming the backbone of various herbicides and pesticides. Researchers can modify it to enhance its activity against specific pests or weeds, thereby contributing to more efficient crop protection strategies .

Material Science

In material science, 6-Amino-2,3-dichlorobenzonitrile can be used to synthesize polymers and engineering plastics. These materials often exhibit improved thermal stability and chemical resistance, making them suitable for high-performance applications .

Dye Manufacturing

The amino group in 6-Amino-2,3-dichlorobenzonitrile is reactive towards diazotization, which is a critical step in producing azo dyes. These dyes are widely used in textiles due to their vibrant colors and good fastness properties .

Photosensitive Materials

This compound’s structure allows for the creation of photosensitive materials used in imaging and printing technologies. By incorporating it into the molecular framework, researchers can develop new photoresists and photoinitiators .

Safety and Hazards

The safety information for 6-Amino-2,3-dichlorobenzonitrile includes the following hazard statements: H315, H319, and H335 . The precautionary statements include P271, P261, and P280 . It’s important to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .

properties

IUPAC Name

6-amino-2,3-dichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMBKSPMCKFIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,3-dichlorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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